molecular formula C10H12FN B6272235 5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine CAS No. 1188164-33-1

5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

Cat. No. B6272235
CAS RN: 1188164-33-1
M. Wt: 165.21 g/mol
InChI Key: SMPMUNVSERCREY-UHFFFAOYSA-N
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Description

5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine, commonly known as FMHMI, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in various types of experiments, such as biochemical and physiological studies, as well as in the synthesis of other compounds.

Scientific Research Applications

FMHMI has a variety of applications in scientific research. It can be used in biochemical and physiological studies, as well as in the synthesis of other compounds. In biochemical studies, FMHMI can be used to study the effects of various compounds on cell metabolism and other biological processes. It can also be used in the synthesis of other compounds, such as drugs and dyes. In addition, FMHMI can be used in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of FMHMI is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters, such as serotonin and dopamine, in the brain. By inhibiting MAO, FMHMI can increase the levels of these neurotransmitters, resulting in a variety of effects, such as improved mood and increased energy levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMHMI are not fully understood. However, it is believed that the compound can have a variety of effects, including increased energy levels, improved mood, and increased alertness. In addition, FMHMI may also have anti-inflammatory and anti-oxidative effects.

Advantages and Limitations for Lab Experiments

FMHMI has several advantages for use in lab experiments, including its low cost and ease of synthesis. It is also relatively safe, with no known toxic effects. However, there are some limitations to its use. For example, the compound is volatile and can easily evaporate, making it difficult to store and handle. In addition, the compound is not very stable and can break down over time.

Future Directions

There are several potential future directions for research on FMHMI. For example, further research could be conducted to better understand the biochemical and physiological effects of the compound. In addition, research could be conducted to develop new synthesis methods for FMHMI, as well as new applications for the compound. Finally, research could be conducted to develop new formulations of the compound that are more stable and easier to handle.

Synthesis Methods

FMHMI can be synthesized by a variety of methods. One common method is the reaction of 5-fluoro-2-nitroaniline with methyl iodide in the presence of a base, such as sodium hydroxide. The reaction produces a mixture of the desired compound and byproducts, which can be separated by column chromatography. Another method is the reaction of 5-fluoro-2-nitroaniline and 1-methyl-2-iodoindene in the presence of a base, such as sodium hydroxide. This reaction produces a mixture of the desired compound and byproducts, which can be separated by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine involves the reaction of 5-fluoroindan-1-one with methylamine followed by reduction with sodium borohydride.", "Starting Materials": [ "5-fluoroindan-1-one", "Methylamine", "Sodium borohydride", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 5-fluoroindan-1-one (1.0 g, 6.3 mmol) in methanol (20 mL) and add methylamine (0.5 mL, 10.0 mmol) dropwise with stirring at room temperature.", "Step 2: Stir the reaction mixture for 24 hours at room temperature.", "Step 3: Add acetic acid (1.0 mL) to the reaction mixture and stir for 30 minutes.", "Step 4: Add sodium borohydride (0.5 g, 13.2 mmol) to the reaction mixture and stir for 2 hours at room temperature.", "Step 5: Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Purify the crude product by column chromatography using hexane/ethyl acetate (9:1) as the eluent to obtain 5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine as a white solid (yield: 70%)." ] }

CAS RN

1188164-33-1

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

5-fluoro-N-methyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C10H12FN/c1-12-10-5-2-7-6-8(11)3-4-9(7)10/h3-4,6,10,12H,2,5H2,1H3

InChI Key

SMPMUNVSERCREY-UHFFFAOYSA-N

Canonical SMILES

CNC1CCC2=C1C=CC(=C2)F

Purity

95

Origin of Product

United States

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